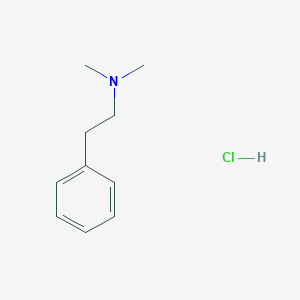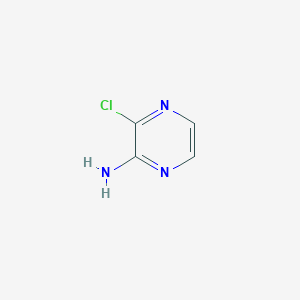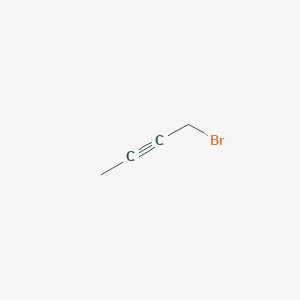
1-Bromo-2-butyne
Overview
Description
1-Bromo-2-butyne is a propargyl bromide derivative . It is one of the constitutional isomers of bromo butyne . Its molecular formula is C4H5Br .
Synthesis Analysis
1-Bromo-2-butyne can be synthesized by reacting 2-butyn-1-ol with an organic solvent, pyridine . The process involves the preparation of a Grignard reagent by reacting bromoethane with metal magnesium in THF. Paraformaldehyde is then added to the Grignard reagent for the Grignard reaction. After the Grignard reaction, 2-butyn-1-ol is separated and recovered. This is then mixed with an organic solvent and pyridine, and phosphorus tribromide is added dropwise for the bromination reaction. The product is separated and recovered after the bromination reaction .Molecular Structure Analysis
The molecular structure of 1-Bromo-2-butyne consists of a four-carbon chain with a triple bond between the second and third carbons and a bromine atom attached to the first carbon .Chemical Reactions Analysis
1-Bromo-2-butyne has been used in the alkylation of L-tryptophan methyl ester . It has also been used as a source to generate CH3CCCH2 radicals to investigate the reaction kinetics of these radicals with NO and NO2 .Physical And Chemical Properties Analysis
1-Bromo-2-butyne is a liquid at room temperature with a density of 1.5±0.1 g/cm3 . It has a boiling point of 124.7±23.0 °C at 760 mmHg . The vapour pressure is 15.2±0.2 mmHg at 25°C . The enthalpy of vaporization is 34.8±3.0 kJ/mol . The flash point is 36.3±17.0 °C . The index of refraction is 1.490 .Scientific Research Applications
Preparation of Linagliptin
1-Bromo-2-butyne is used in the preparation of Linagliptin . Linagliptin is a medication used to treat type 2 diabetes .
Alkylation of L-Tryptophan Methyl Ester
It has been used in the alkylation of L-tryptophan methyl ester . This process is important in the field of organic chemistry, particularly in the production of certain pharmaceuticals .
Generation of CH3CCCH2 Radicals
1-Bromo-2-butyne has been used as a source to generate CH3CCCH2 radicals . These radicals are important in the study of reaction kinetics with NO and NO2 .
Preparation of Six to Eight Annulated Ring Compounds
This compound is used in the preparation of six to eight annulated ring compounds in reaction with indoles . These complex structures are often found in natural products and pharmaceuticals .
Synthesis of Pseudopterane
1-Bromo-2-butyne is used in the synthesis of pseudopterane . Pseudopterane is a marine natural product .
Preparation of Axially Chiral Teranyl Compounds
It acts as a precursor in the preparation of axially chiral teranyl compounds . These compounds have applications in the field of stereochemistry .
Mechanism of Action
Target of Action
1-Bromo-2-butyne is a propargyl bromide derivative . It is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds that can undergo nucleophilic substitution or addition reactions .
Mode of Action
1-Bromo-2-butyne interacts with its targets through a process known as nucleophilic substitution. In this process, a nucleophile (an electron-rich species) donates an electron pair to an electrophile (an electron-deficient species) to form a chemical bond . The bromine atom in 1-Bromo-2-butyne acts as a leaving group, making the compound a good electrophile .
Biochemical Pathways
1-Bromo-2-butyne participates in several biochemical pathways. For instance, it has been used in the alkylation of L-tryptophan methyl ester . It was also used as a source to generate CH3CCCH2 radicals to investigate the reaction kinetics of these radicals with NO and NO2 . Furthermore, it may be used in the synthesis of various compounds, including 4-butynyloxybenzene sulfonyl chloride, mono-propargylated diene derivative, isopropylbut-2-ynylamine, allenylcyclobutanol derivatives, and axially chiral teranyl compounds .
Result of Action
The result of 1-Bromo-2-butyne’s action is the formation of new organic compounds through nucleophilic substitution or addition reactions . The specific products formed would depend on the nucleophile used in the reaction .
Action Environment
The action of 1-Bromo-2-butyne is influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept cool . It is also important to take precautionary measures against static discharges .
Future Directions
1-Bromo-2-butyne has been used in the preparation of linagliptin . It has potential applications in the synthesis of various compounds, including 4-butynyloxybenzene sulfonyl chloride, mono-propargylated diene derivative, isopropylbut-2-ynylamine, allenylcyclobutanol derivatives, allyl-[4-(but-2-ynyloxy)phenyl]sulfane, allenylindium, alkynyl alcohols, and axially chiral teranyl compounds .
properties
IUPAC Name |
1-bromobut-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br/c1-2-3-4-5/h4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNXOEHOXSYWLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373595 | |
| Record name | 1-Bromo-2-butyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-butyne | |
CAS RN |
3355-28-0 | |
| Record name | 1-Bromo-2-butyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3355-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-butyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




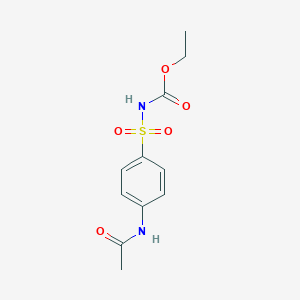
![[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41528.png)
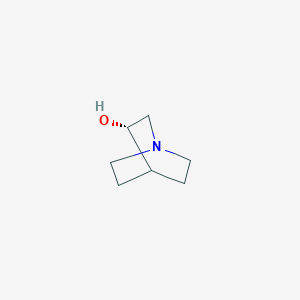
![[(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41530.png)
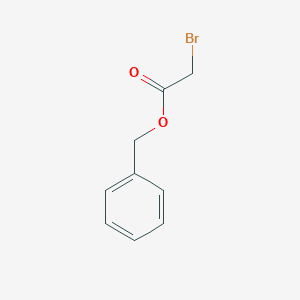
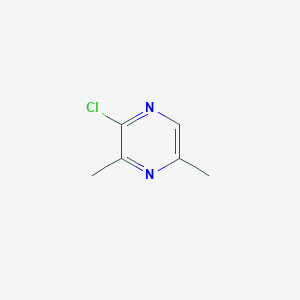
![(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B41540.png)
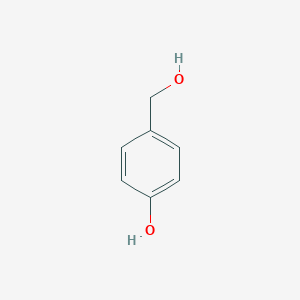
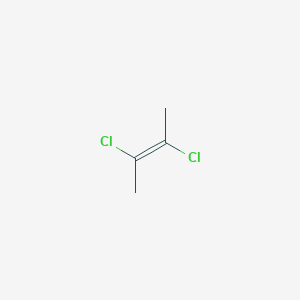
![1-[1-(Phenyl)-2-dimethylaminoethyl]cyclohexanol](/img/structure/B41550.png)
